3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been synthesized and screened against cancer cell lines . Another study discussed the synthesis of a small molecule library based on the [1,2,4]triazolo[4,3-a]pyrazine platform .Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Derivatives : Studies have focused on synthesizing various derivatives of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one. For example, Schneller and May (1978) reported the synthesis of several 8-substituted and 3-methyl-8-substituted derivatives, including 7-methyl-s-triazolo[4,3-a]pyrazin-8(7H)one and its 3-methyl derivative (Schneller & May, 1978).
Scheme for Synthesis : Kulikovska et al. (2014) proposed an effective scheme for synthesizing 3,7-disubstituted derivatives, which are of interest as potential pharmacological agents with various activities (Kulikovska et al., 2014).
Structural and Chemical Properties
- Tautomeric and Conformational Switching : Parisi et al. (2020) investigated a triazolo-triazole derivative related to this compound, examining its acid-base and metal coordination properties in solution, revealing amphoteric behavior and the formation of stable complexes with certain metals (Parisi et al., 2020).
Biological and Pharmacological Research
Anticonvulsant Activity : Kelley et al. (1995) synthesized and tested several substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity, finding potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Antibacterial and Anticancer Activity : Mallisetty et al. (2022) synthesized a series of 1,2,4-triazole linked to pyrazole derivatives, assessing them for antibacterial and anticancer activity, with some compounds demonstrating significant potency (Mallisetty et al., 2022).
P2X7 Receptor Antagonists : Rudolph et al. (2015) described the development of methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones as potent rat and human P2X7 antagonists, which could be useful for characterizing the effects of P2X7 antagonism in models of depression and epilepsy (Rudolph et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
This compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to potential anti-tumor activity .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects various biochemical pathways involved in cell growth and survival . The exact downstream effects are complex and depend on the specific cellular context .
Pharmacokinetics
The compound’s ability to inhibit c-met kinase at the nanomolar level suggests it may have good bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . Its IC50 values against these cell lines are 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively .
Propriétés
IUPAC Name |
3-methyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-8-9-5-6(11)7-2-3-10(4)5/h2-3H,1H3,(H,7,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHYWRMIDUWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315235 | |
Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-82-3 | |
Record name | NSC293354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.